molecular formula C16H19NO4 B1351290 Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate CAS No. 279692-23-8

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Cat. No. B1351290
M. Wt: 289.33 g/mol
InChI Key: NOAUUXLIGIBMNF-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a chemical compound with the molecular formula C16H19NO412. It is used in various chemical reactions and has a molecular weight of 289.33 g/mol21.



Synthesis Analysis

The synthesis of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate involves several steps. The upstream and downstream synthetic routes of this compound have been documented in the Journal of Medicinal Chemistry1.



Molecular Structure Analysis

The InChI code for Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is 1S/C16H19NO4/c1-4-21-15(20)11-6-5-7-12(8-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H33. This code provides a specific description of the compound’s molecular structure.



Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate are complex and varied. More details about these reactions can be found in the Journal of Medicinal Chemistry1.



Physical And Chemical Properties Analysis

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a solid substance3. It has a melting point of 134 - 136 degrees Celsius3. The purity of the compound is reported to be at least 95%3.


Scientific Research Applications

Review of Relevant Studies

While the specific chemical "Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate" does not directly appear in the literature, the exploration of related chemical compounds and their applications in scientific research offers valuable insights. The studies below highlight the significance of closely related chemicals and their implications across various scientific domains.

  • Environmental Impacts of Chemical Compounds

    The study by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing the complexity of chemical reactions in environmental processes and the significance of understanding such compounds for environmental chemistry (Yokoyama, 2015).

  • Food Safety and Packaging

    Harunarashid et al. (2017) provide a comprehensive review on phthalate esters in food processing and packaging, underscoring the importance of analyzing and understanding chemical compounds for ensuring food safety and public health (Harunarashid, Lim, & Harunsani, 2017).

  • Organic Light-Emitting Diodes (OLEDs) Development

    Squeo and Pasini (2020) discuss the use of BODIPY-based materials in OLEDs, highlighting the role of chemical innovation in advancing technology and materials science (Squeo & Pasini, 2020).

  • Alzheimer's Disease Imaging

    Nordberg (2007) explores the development of amyloid imaging ligands for Alzheimer's disease, demonstrating the critical role of chemical compounds in medical diagnostics and treatment strategies (Nordberg, 2007).

  • Antioxidant Capacity Assessment

    Ilyasov et al. (2020) review the ABTS/PP decolorization assay, emphasizing the importance of chemical assays in evaluating antioxidant capacity and the broader implications for food science and nutritional research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

  • Fruits and Vegetables Preservation

    Watkins (2006) examines the effects of 1-methylcyclopropene on fruits and vegetables, highlighting the intersection of chemistry and agricultural science in extending the shelf life and maintaining the quality of produce (Watkins, 2006).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate provides information on its hazards. It is important to handle this compound with care, following all safety precautions4.


Future Directions

The future directions for the use and study of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate are not explicitly mentioned in the available resources. However, given its involvement in various chemical reactions, it may have potential applications in medicinal chemistry and other fields.


Please note that this analysis is based on the available resources and further research may provide additional insights.


properties

IUPAC Name

ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-21-15(20)11-5-7-12(8-6-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUUXLIGIBMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385077
Record name ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

CAS RN

279692-23-8
Record name ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-aminobenzoate (1.0 g, 6.1 mmol) and 3,3-dimethylglutaric anhydride (0.95 g, 6.7 mmol) in 1,2-dichloroethane (15 mL) was heated to reflux for 1 hour, cooled to room temperature, and treated dropwise with acetyl chloride (0.88 mL, 12.5 mmol). The mixture was heated to reflux for 1 hour, cooled to room temperature, diluted with dichloromethane, washed sequentially with water, saturated NaHCO3, and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS(DCI(+)) m/e 290 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Wendt, W Shen, A Kunzer… - Journal of medicinal …, 2006 - ACS Publications
Development of a rationally designed potentiator of cancer chemotherapy, via inhibition of Bcl-X L function, is described. Lead compounds generated by NMR screening and directed …
Number of citations: 159 pubs.acs.org

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